2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride
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Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its high perplexity and burstiness, making it applicable in various fields such as drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminomethyl)piperidin-1-yl]ethanol: Similar structure but with an ethanol group instead of a benzonitrile group.
Piperidine derivatives: Various piperidine-based compounds with different functional groups.
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c14-9-11-5-7-16(8-6-11)13-4-2-1-3-12(13)10-15;/h1-4,11H,5-9,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMIFHQJMITKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC=CC=C2C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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